molecular formula C4H6N4O3 B6234393 2-(4-nitro-2H-1,2,3-triazol-2-yl)ethan-1-ol CAS No. 1557998-26-1

2-(4-nitro-2H-1,2,3-triazol-2-yl)ethan-1-ol

Cat. No. B6234393
CAS RN: 1557998-26-1
M. Wt: 158.12 g/mol
InChI Key: JFEONFYENHQOBL-UHFFFAOYSA-N
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Description

“2-(4-nitro-2H-1,2,3-triazol-2-yl)ethan-1-ol” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their broad biological activities and are used in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of a nitro-triazole starting material . For example, the cyano group of the nitro-triazole starting material can be modified in several steps to produce a hybrid molecule . This process includes the oxidation of the triazole to a 1-hydroxy-triazole .


Molecular Structure Analysis

The structures of triazole derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .


Chemical Reactions Analysis

Triazole compounds are known for their reactivity. They are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 . Moreover, they can undergo transformations to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .


Physical And Chemical Properties Analysis

Triazole compounds are thermally stable with decomposition onset temperatures ranging from 147 to 228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .

Mechanism of Action

Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . For instance, molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Future Directions

Given the broad biological activities and the potential for various modifications, triazole compounds continue to be an area of interest in research. Future directions may include the development of more effective and potent derivatives, as well as further exploration of their potential applications in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-nitro-2H-1,2,3-triazol-2-yl)ethan-1-ol involves the reaction of 4-nitro-1,2,3-triazole with ethylene oxide in the presence of a base to form the desired product.", "Starting Materials": [ "4-nitro-1,2,3-triazole", "ethylene oxide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-nitro-1,2,3-triazole to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Add ethylene oxide dropwise to the reaction flask while stirring", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1557998-26-1

Molecular Formula

C4H6N4O3

Molecular Weight

158.12 g/mol

IUPAC Name

2-(4-nitrotriazol-2-yl)ethanol

InChI

InChI=1S/C4H6N4O3/c9-2-1-7-5-3-4(6-7)8(10)11/h3,9H,1-2H2

InChI Key

JFEONFYENHQOBL-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1[N+](=O)[O-])CCO

Purity

95

Origin of Product

United States

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